![molecular formula C18H16N4O B2473384 3-{[2,4'-联吡啶]-5-基}-1-(2-甲基苯基)脲 CAS No. 2034463-92-6](/img/structure/B2473384.png)
3-{[2,4'-联吡啶]-5-基}-1-(2-甲基苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Bipyridine is a commonly used ligand in coordination chemistry . It’s one of the most easily identified ligands and has played crucial roles in developing our understanding of the thermodynamics and kinetics of complexation of metal ions . Urea, on the other hand, is a compound formed in the liver from ammonia produced by the deamination of amino acids . It’s used as a keratolytic emollient to treat hyperkeratotic lesions and moisturize the skin .
科学研究应用
Biologically Active Molecules
Bipyridine derivatives are used as fundamental components in the creation of biologically active molecules . These molecules have a wide range of applications in medicine and biology, including drug development and disease treatment.
Ligands in Transition-Metal Catalysis
Bipyridine derivatives are known to be excellent ligands in transition-metal catalysis . They can form complexes with transition metals, which are used in various catalytic reactions. This has significant implications in industrial chemistry where such catalysts are used to speed up chemical reactions.
Photosensitizers
Bipyridine derivatives can act as photosensitizers . Photosensitizers are substances that promote photochemical reactions upon absorption of light. They have applications in a variety of fields, including solar energy conversion, photodynamic therapy, and environmental science.
Viologens
When the nitrogen atoms of 4,4’-bipyridines are quaternized, they generate viologens . Viologens are known for their good electrochemical properties and are used in applications such as electrochromic devices, redox flow batteries, and molecular electronics.
Supramolecular Structures
Bipyridine derivatives can interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to the formation of supramolecular structures . These structures have interesting properties and are studied in the field of nanotechnology and materials science.
Synthesis of Functionalized Bipyridines
The compound “3-{[2,4’-Bipyridine]-5-yl}-1-(2-methylphenyl)urea” could potentially be used in the synthesis of functionalized bipyridines . Functionalized bipyridines have a wide range of applications, including the design and development of new materials.
作用机制
Target of Action
Bipyridines, in general, are known to be excellent ligands in coordination chemistry . They can interact with different molecules through non-covalent interactions, leading to supramolecular structures with interesting properties .
Mode of Action
Bipyridines are known to strongly coordinate with metal centers, which can lead to a decrease in catalytic activity and yield in the reaction system . This coordination can result in changes at the molecular level, potentially affecting the function of the target molecules .
Biochemical Pathways
Bipyridines are known to be involved in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . These applications suggest that bipyridines may affect a wide range of biochemical pathways.
Pharmacokinetics
The solubility of bipyridines in organic solvents and their slight solubility in water may influence their absorption and distribution in the body
Result of Action
The strong coordination of bipyridines with metal centers can lead to changes at the molecular level, potentially affecting the function of the target molecules .
Action Environment
It is known that the solid-state form of a given organic compound can exist in more than one form, and these various solid forms normally show different physicochemical properties and may coexist under some pressure and temperature conditions . This suggests that environmental factors such as temperature and pressure could potentially influence the compound’s action, efficacy, and stability.
属性
IUPAC Name |
1-(2-methylphenyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-13-4-2-3-5-16(13)22-18(23)21-15-6-7-17(20-12-15)14-8-10-19-11-9-14/h2-12H,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBPNQUXQQBACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2,4'-Bipyridine]-5-yl}-1-(2-methylphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

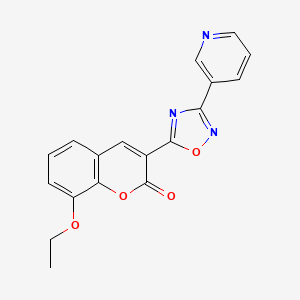
![2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2473307.png)
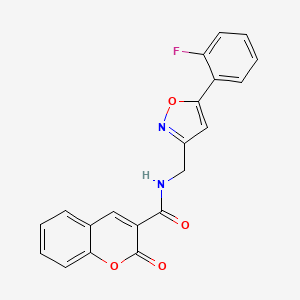

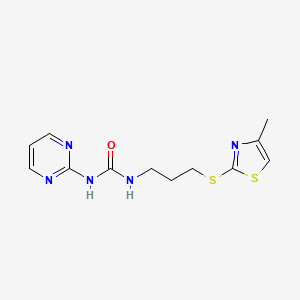
![3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2473312.png)
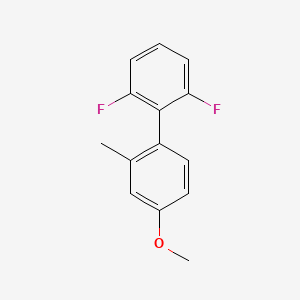
![2-(4-{3-[(4-Methylphenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2473315.png)

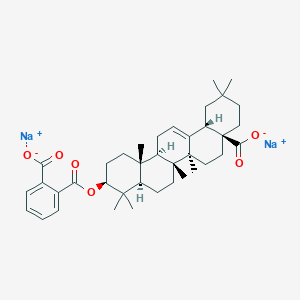
![3-butyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2473319.png)
![N-(3,4-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2473321.png)

